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molecular formula C8H17N3O B8664103 3-(2-Aminoethyl)piperidine-1-carboxamide

3-(2-Aminoethyl)piperidine-1-carboxamide

Cat. No. B8664103
M. Wt: 171.24 g/mol
InChI Key: KCALNMIVFNPSCQ-UHFFFAOYSA-N
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Patent
US07196078B2

Procedure details

3-(2-tert-Butoxycarbonylaminoethyl)piperidine-1-carboxamide (392.7 mg, 1.45 mmoles) (prepared as described in Preparative Example 242, Step A above) was dissolved in methanol (7.5 mL) and 10% conc. sulfuric acid in 1,4-dioxane (19.5 mL) was added. The mixture was stirred at 25° C. for 1.25 h. The mixture was diluted with methanol and BioRad AG1-X8 resin (OH− form) was added until the pH was basic. The resin was filtered off, washed with methanol, evaporated to dryness and chromatographed on a silica gel column (30×2.5 cm) using 15% (10% conc, ammonium hydroxide in methanol)-dichloromethane as the eluant to give 3-(2-aminoethyl)piperidine-1-carboxamide (233 mg, 94%): FABMS: m/z 172.1 (MH+); HRFABMS: m/z 172.1444(MH+). Calcd for C8H18N3O requires: m/z 172.1450; δH (CDCl3+3% CD3OD) 1.14 (1H, m, CH2), 1.40 (2H, m, CH2), 1.49 (1H, m, CH), 1.58 (1H, m, CH2), 1.69 (1H, m, CH2), 1.85 (1H, m, CH2), 2.55 (1H, m, CH2), 2.67 (5H, m, CH2/NH2), 2.76 (1H, bm, CH2), 2.84 (1H, m, CH2) and 3.82 ppm (2H, m, CONH2); δC (CDCl3+3% CD3OD) CH2: 24.8, 30.9, 36.6, 38.9, 44.9, 50.0; CH: 33.4.
Name
3-(2-tert-Butoxycarbonylaminoethyl)piperidine-1-carboxamide
Quantity
392.7 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][N:13]([C:17]([NH2:19])=[O:18])[CH2:12]1)=O)(C)(C)C.S(=O)(=O)(O)O>CO.O1CCOCC1>[NH2:8][CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][N:13]([C:17]([NH2:19])=[O:18])[CH2:12]1

Inputs

Step One
Name
3-(2-tert-Butoxycarbonylaminoethyl)piperidine-1-carboxamide
Quantity
392.7 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC1CN(CCC1)C(=O)N
Name
Quantity
7.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
19.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 1.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
resin (OH− form) was added until the pH
FILTRATION
Type
FILTRATION
Details
The resin was filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column (30×2.5 cm)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
NCCC1CN(CCC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 233 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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